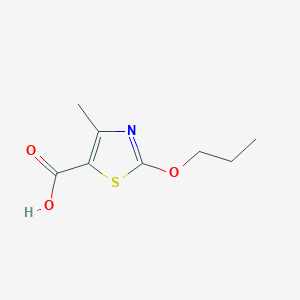

4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid

Vue d'ensemble

Description

4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, such as dna and topoisomerase ii . This interaction can result in DNA double-strand breaks, leading to cell cycle arrest and ultimately, cell death

Biochemical Pathways

Thiazole derivatives have been implicated in various biological processes, including the inhibition of bacterial growth

Result of Action

As mentioned earlier, thiazole derivatives can cause DNA double-strand breaks and cell cycle arrest, leading to cell death . .

Action Environment

It is known that the compound is stable under normal conditions, but it may decompose under high temperature and acidic conditions . The compound is soluble in water, alcohol, and ketone solvents , which could potentially influence its action and efficacy

Activité Biologique

4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

Antioxidant Activity

Research has indicated that derivatives of thiazole compounds, including this compound, exhibit antioxidant properties. For instance, studies have shown that certain thiazole derivatives possess xanthine oxidase inhibitory activity, a crucial mechanism in reducing oxidative stress in cells. The compound demonstrated moderate xanthine oxidase inhibitory activity with an IC50 value of approximately 8.1 µM, comparable to established inhibitors like febuxostat .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have indicated that it exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported to range from 3.91 to 62.5 µg/mL against Staphylococcus aureus and other pathogens . This suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Potential

The anticancer activity of thiazole derivatives has been a significant focus in recent research. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. In particular, thiazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, thereby reducing the production of reactive oxygen species (ROS) and contributing to its antioxidant effects.

- Cell Cycle Modulation : Research indicates that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of caspases .

Research Findings and Case Studies

A comprehensive review of literature reveals several studies highlighting the biological activities of thiazole compounds:

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Febuxostat Synthesis

The most notable application of 4-Methyl-2-propoxy-1,3-thiazole-5-carboxylic acid is as a key intermediate in the synthesis of Febuxostat (Uloric), a xanthine oxidase inhibitor. Febuxostat is primarily used for managing high uric acid levels in patients with gout. The synthesis process involves several steps where this compound is transformed into the final pharmaceutical product.

Synthesis Process Overview

The synthesis of Febuxostat from this compound typically follows these steps:

- Formation of Ethyl Ester : The compound is first converted into its ethyl ester form.

- Cyanation Reaction : The ethyl ester undergoes cyanation to introduce a cyano group.

- Hydrolysis : The resulting compound is hydrolyzed to yield Febuxostat.

This process not only highlights the compound's utility but also emphasizes the need for high purity and yield during synthesis to ensure pharmaceutical efficacy and safety .

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 185.24 g/mol. Its structure features a thiazole ring, which is crucial for its biological activity and interaction with enzymes involved in purine metabolism.

Case Studies on Efficacy

Numerous studies have been conducted to evaluate the efficacy of Febuxostat derived from this compound:

- Clinical Trials : Clinical trials have demonstrated that Febuxostat effectively lowers serum uric acid levels compared to traditional therapies like allopurinol, providing an alternative for patients who are intolerant to conventional treatments.

- Comparative Studies : Research comparing Febuxostat with other medications has shown it to be effective in maintaining lower uric acid levels over extended periods, thus reducing the frequency of gout attacks .

Safety and Regulatory Aspects

The regulatory approval for Febuxostat by health authorities such as the FDA underscores the importance of rigorous testing and validation of compounds like this compound in pharmaceutical applications. Safety profiles established during clinical trials have confirmed its suitability for patient use under prescribed conditions.

Propriétés

IUPAC Name |

4-methyl-2-propoxy-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-3-4-12-8-9-5(2)6(13-8)7(10)11/h3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRQAWOHYZGYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.